molecular formula C9H13NO3 B13766382 Isopropyl furfurylcarbamate CAS No. 5327-28-6

Isopropyl furfurylcarbamate

Cat. No.: B13766382
CAS No.: 5327-28-6
M. Wt: 183.20 g/mol
InChI Key: JZCBXDSLFBPBAH-UHFFFAOYSA-N
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Description

Isopropyl furfurylcarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various applications, including agriculture, pharmaceuticals, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl furfurylcarbamate typically involves the reaction of furfurylamine with isopropyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Furfurylamine+Isopropyl chloroformateIsopropyl furfurylcarbamate+HCl\text{Furfurylamine} + \text{Isopropyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Furfurylamine+Isopropyl chloroformate→Isopropyl furfurylcarbamate+HCl

The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Industrial methods focus on scalability and cost-effectiveness while maintaining high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Isopropyl furfurylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furfurylcarbamate oxides, while reduction can produce furfurylcarbamate alcohols.

Scientific Research Applications

Isopropyl furfurylcarbamate has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical agent with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Isopropyl furfurylcarbamate can be compared with other carbamates, such as ethyl carbamate and methyl carbamate. While all these compounds share the carbamate functional group, this compound is unique due to its furfuryl and isopropyl substituents. This uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications.

Comparison with Similar Compounds

  • Ethyl carbamate
  • Methyl carbamate
  • Phenyl carbamate

Properties

CAS No.

5327-28-6

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

propan-2-yl N-(furan-2-ylmethyl)carbamate

InChI

InChI=1S/C9H13NO3/c1-7(2)13-9(11)10-6-8-4-3-5-12-8/h3-5,7H,6H2,1-2H3,(H,10,11)

InChI Key

JZCBXDSLFBPBAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NCC1=CC=CO1

Origin of Product

United States

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